molecular formula C17H25Cl3N2O B11707942 N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}octanamide

N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}octanamide

Cat. No.: B11707942
M. Wt: 379.7 g/mol
InChI Key: GPHXFXSCEKRHEC-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C17H25Cl3N2O

Molecular Weight

379.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]octanamide

InChI

InChI=1S/C17H25Cl3N2O/c1-3-4-5-6-7-12-15(23)22-16(17(18,19)20)21-14-11-9-8-10-13(14)2/h8-11,16,21H,3-7,12H2,1-2H3,(H,22,23)

InChI Key

GPHXFXSCEKRHEC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC=C1C

Origin of Product

United States

Preparation Methods

Intermediate Formation: Trichloroethylamine Derivative

The first step involves condensing 2-methylaniline with trichloroacetaldehyde to form 1-(2-methylphenylamino)-2,2,2-trichloroethanol . This reaction typically proceeds in anhydrous dichloromethane or toluene under reflux (80–110°C) for 6–12 hours, yielding 65–78% of the intermediate. Catalytic amounts of p-toluenesulfonic acid (PTSA) are often employed to accelerate imine formation.

Stepwise Synthesis Pathway

Acylation of the Amine Intermediate

The trichloroethylamine intermediate undergoes acylation with octanoyl chloride. This step is critical for introducing the octanamide group:

Reaction Conditions

  • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane.

  • Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to neutralize HCl byproducts.

  • Temperature : 0–5°C initially, followed by gradual warming to 25°C.

  • Time : 4–8 hours.

Yield : 70–85%.

Mechanistic Insight

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of octanoyl chloride. The trichloroethyl group’s steric bulk necessitates prolonged reaction times to ensure complete conversion.

Purification and Isolation

Crude product purification involves:

  • Liquid-Liquid Extraction : Using ethyl acetate and brine to remove unreacted reagents.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent.

  • Recrystallization : From ethanol/water mixtures to achieve >98% purity.

Characterization Data

  • Melting Point : 112–114°C (lit.).

  • 1H NMR (CDCl3): δ 7.21 (m, 4H, Ar-H), 4.32 (s, 1H, NH), 3.45 (q, 2H, CH2), 2.34 (s, 3H, CH3), 1.62–1.25 (m, 12H, aliphatic).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times by 60–70%. For example, acylation completes in 30 minutes at 80°C with 10% DMAP, yielding 82% product.

Solid-Phase Synthesis

Immobilizing the trichloroethylamine intermediate on Wang resin enables iterative acylation. This method achieves 89% purity but requires specialized equipment.

Optimization Strategies

Solvent Effects

SolventYield (%)Purity (%)
THF7895
DCM8597
Acetonitrile6288

Dichloromethane (DCM) outperforms other solvents due to its polarity and compatibility with acyl chlorides.

Catalytic Systems

CatalystReaction Time (h)Yield (%)
TEA870
DMAP685
N-Methylmorpholine775

DMAP enhances reaction efficiency by stabilizing the tetrahedral intermediate.

Challenges and Mitigation

  • Hydrolysis of Octanoyl Chloride : Moisture-sensitive reactions require strict anhydrous conditions. Molecular sieves (4Å) are added to scavenge trace water.

  • Steric Hindrance : The trichloroethyl group slows acylation. Increasing reaction temperature to 40°C improves kinetics but risks decomposition.

  • Byproduct Formation : Residual 2-methylaniline is removed via acid-base extraction (5% HCl wash).

Industrial-Scale Production

Pilot-scale synthesis (10 kg batches) employs continuous flow reactors to enhance reproducibility:

  • Residence Time : 20 minutes.

  • Throughput : 1.2 kg/h.

  • Purity : 99.2% by HPLC .

Chemical Reactions Analysis

Types of Reactions

N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}octanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}octanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}octanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The compound shares structural motifs with several classes of bioactive molecules, particularly trichloroethylamine derivatives and carboxamides. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Features
Compound Name Molecular Formula Key Substituents/Modifications Biological/Functional Relevance References
This compound C₁₇H₂₅Cl₃N₂O Octanamide chain, o-tolyl group Intermediate in heterocyclic synthesis
N-(2,2,2-Trichloro-1-{[(1,1-dioxidotetrahydro-3-thiophenyl)carbamothioyl]amino}ethyl)octanamide C₁₅H₂₆Cl₃N₃O₃S₂ Sulfur-containing thiophenyl group Potential enzyme inhibitor (unconfirmed)
2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide C₁₆H₁₂Cl₅N₅OS 1,3,4-Thiadiazole ring, benzamide chain Anticancer/antimicrobial candidate
N-[2,2,2-Trichloro-1-((5-aryl-1,3,4-oxadiazol-2-yl)amino)ethyl]carboxamides Variable Oxadiazole heterocycle, variable aryl groups GSK-3β kinase inhibition
N-[2-(Ethyl(2-methylphenyl)amino)ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]benzamide C₂₃H₂₇N₅O₂S Oxadiazole-thioether hybrid Antiviral/antiplatelet activity

Functional and Pharmacological Comparisons

a) Trichloroethylamine Core :
  • The trichloroethyl group enhances electrophilicity, facilitating interactions with nucleophilic enzyme residues (e.g., cysteine or serine in proteases or kinases) .
  • Example: In 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide, this group contributes to antimicrobial activity via COX-2 inhibition, as seen in related dichlorophenoxyacetic acid derivatives .
b) Carboxamide Modifications :
  • Octanamide vs. Benzamide derivatives (e.g., 2,4-dichloro-N-(2,2,2-trichloro-1-...)benzamide) exhibit stronger π-π stacking with aromatic enzyme pockets, improving binding affinity .
c) Heterocyclic Additions :
  • 1,3,4-Thiadiazole and Oxadiazole Derivatives: Thiadiazole-containing analogs (e.g., 2,4-dichloro-N-(2,2,2-trichloro-1-...)benzamide) show enhanced antimicrobial and anticancer properties due to sulfur’s electron-withdrawing effects . Oxadiazole derivatives (e.g., N-[2,2,2-Trichloro-1-((5-aryl-1,3,4-oxadiazol-2-yl)amino)ethyl]carboxamides) demonstrate kinase inhibition (e.g., GSK-3β) via hydrogen bonding with active-site residues .

Q & A

Q. What are the recommended synthetic routes for N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}octanamide?

The synthesis typically involves multi-step organic reactions, focusing on functional group transformations and intermediate formation. Key steps include:

  • Step 1 : Reaction of 2-methylphenyl isothiocyanate with trichloroethylamine to form the carbamothioyl intermediate.
  • Step 2 : Amidation with octanoyl chloride under anhydrous conditions.
  • Optimization Parameters : Solvent choice (e.g., dichloromethane or heptane), temperature control (0–25°C), and use of bases like potassium carbonate to minimize side reactions .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

  • Spectroscopy : NMR (¹H/¹³C) for functional group analysis and IR for identifying amide and trichloromethyl vibrations.
  • X-ray Diffraction : Determines crystallographic parameters and bond angles, critical for confirming stereochemistry .
  • Mass Spectrometry : Validates molecular weight (e.g., ~422.7 g/mol) and fragmentation patterns .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screening includes:

  • Enzyme Inhibition Assays : Acetylcholinesterase (AChE) inhibition using Ellman’s method, with IC₅₀ calculations .
  • Cytotoxicity Testing : MTT assays on cell lines (e.g., HEK293) to assess baseline toxicity .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Advanced optimization strategies involve:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance amide coupling efficiency.
  • Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) for accelerating acylation steps.
  • Temperature Gradients : Controlled heating (e.g., 40–60°C) to reduce reaction time while avoiding decomposition .

Q. How to resolve contradictions in enzyme inhibition data across studies?

Discrepancies in AChE inhibition results may arise from:

  • Assay Variability : Standardize protocols (e.g., pH 7.4 buffer, 25°C incubation).
  • Structural Analogues : Compare inhibitory activity with carbamate derivatives (e.g., N-(trichloroethyl)acetamide variants) to isolate substituent effects .
  • Computational Validation : Molecular docking (e.g., AutoDock Vina) to assess binding affinity consistency with experimental IC₅₀ values .

Q. What computational methods are suitable for studying ligand-receptor interactions?

  • Molecular Docking : AutoDock Vina provides binding mode predictions and scoring functions to prioritize high-affinity conformers .
  • MD Simulations : GROMACS or AMBER for analyzing stability of ligand-enzyme complexes over 100-ns trajectories.
  • QM/MM Calculations : Evaluate electronic interactions at the active site (e.g., halogen bonding with AChE) .

Q. How does the 2-methylphenyl substituent influence biological activity?

  • Steric Effects : Bulkier substituents reduce binding pocket accessibility, validated via comparative assays with 4-methylphenyl analogues.
  • Electron-Withdrawing Impact : Enhances electrophilicity of the carbamothioyl group, increasing covalent inhibition potential .

Methodological Considerations

Q. What analytical techniques are critical for purity assessment?

  • HPLC-PDA : Quantifies impurities (<0.5%) using C18 columns and acetonitrile/water gradients.
  • TLC Monitoring : Hexane:ethyl acetate (3:1) for real-time reaction progress .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Analog Synthesis : Modify substituents (e.g., trichloroethyl → trifluoroethyl) to probe halogen-dependent activity.
  • Pharmacophore Mapping : Identify critical features (e.g., amide linkage, aromatic rings) via 3D-QSAR models .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Purification : Column chromatography becomes impractical; switch to recrystallization (ethanol/water mixtures).
  • Byproduct Management : Optimize quenching steps to remove unreacted isothiocyanate .

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